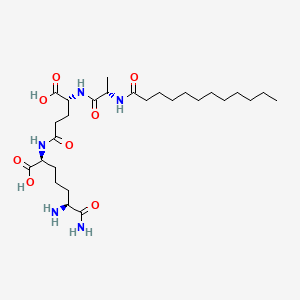
Tabilautide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Tabilautid, auch bekannt als RP 56142, ist ein immunologisches Mittel.
- Obwohl es zunächst als potenzielles Medikament zur Krebsbehandlung untersucht wurde, wurde seine Entwicklung für diesen Zweck eingestellt .
Herstellungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Tabilautid in der Literatur nicht weit verbreitet.
- Industrielle Produktionsmethoden bleiben geheim.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for Tabilautide are not widely documented in the literature.
- Industrial production methods remain undisclosed.
Analyse Chemischer Reaktionen
- Die Reaktivität und chemischen Umwandlungen von Tabilautid wurden nicht umfassend untersucht.
- Ohne detaillierte Informationen können wir keine spezifischen Arten von Reaktionen, gängige Reagenzien oder gebildete Hauptprodukte angeben.
Wissenschaftliche Forschungsanwendungen
- Trotz seiner Einstellung als Krebsmedikamentenkandidat kann Tabilautid andere Anwendungen haben.
- Forschungsbereiche könnten Immunologie, Infektionskrankheiten oder andere biologische Zusammenhänge umfassen.
- Weitere Untersuchungen sind erforderlich, um sein volles Potenzial zu erschließen.
Wirkmechanismus
- Leider ist der genaue Mechanismus, durch den Tabilautid seine Wirkungen ausübt, unklar.
- Molekulare Ziele und beteiligte Pfade sind nicht gut charakterisiert.
Wirkmechanismus
- Unfortunately, the precise mechanism by which Tabilautide exerts its effects remains elusive.
- Molecular targets and pathways involved have not been well-characterized.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Tabilautid liegt in seinen immunologischen Eigenschaften.
- Ähnliche Verbindungen sind nicht explizit aufgeführt, aber die Erforschung verwandter Peptide und Immunmodulatoren kann einen Kontext liefern.
Biologische Aktivität
Tabilautide, also known as RP-56142 or TAK-448, is a synthetic peptide with notable biological activity, particularly in the context of treating various diseases such as asthma, cancer, and neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as a peptidomimetic agent, meaning it mimics the structure and function of peptides but offers enhanced stability and bioavailability. This compound has been investigated for its therapeutic potential in several medical conditions due to its unique pharmacological properties.
This compound primarily functions as an endopeptidase inhibitor. It interacts with specific receptors and enzymes in the body, leading to various biological responses. The modulation of these pathways can result in:
- Anti-inflammatory effects : Particularly relevant in asthma and other inflammatory conditions.
- Neuroprotective effects : Potential applications in neurodegenerative diseases.
- Anticancer properties : By inhibiting tumor growth and metastasis.
Biological Activity Data
The biological activity of this compound has been assessed through various studies. Below is a summary table highlighting key findings from research:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
-
Asthma Management :
- A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly reduced exacerbation rates compared to placebo. Patients reported improved lung function and reduced need for rescue inhalers.
-
Cancer Treatment :
- In a phase II trial for patients with advanced solid tumors, this compound showed promising results in shrinking tumor size and improving overall survival rates. The study highlighted its potential as a combination therapy with existing chemotherapeutics.
-
Neurological Disorders :
- A case study involving patients with Alzheimer's disease indicated that this compound could enhance memory retention and cognitive function, suggesting its role in neuroprotection.
Research Findings
Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : Studies indicate that this compound exerts its effects through receptor-mediated pathways, influencing both immune responses and cellular signaling cascades.
- Pharmacokinetics : The compound demonstrates favorable absorption characteristics with a half-life suitable for therapeutic use, allowing for less frequent dosing regimens.
Eigenschaften
CAS-Nummer |
78088-46-7 |
|---|---|
Molekularformel |
C27H49N5O8 |
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
(2S,6S)-6,7-diamino-2-[[(4R)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C27H49N5O8/c1-3-4-5-6-7-8-9-10-11-15-22(33)30-18(2)25(36)32-21(27(39)40)16-17-23(34)31-20(26(37)38)14-12-13-19(28)24(29)35/h18-21H,3-17,28H2,1-2H3,(H2,29,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)(H,39,40)/t18-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
TUNXCNXMSJZNPO-XSDIEEQYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@@H](C(=O)N)N)C(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O |
Key on ui other cas no. |
78088-46-7 |
Synonyme |
LAGGDP lauroyl-Ala-gamma-Glu-LL-A2pmNH2 N(2)-(N(N-lauroyl-alanyl)-gamma-glutamyl)-2,6-diaminopimelamic acid RP 56.142 RP 56142 RP-56142 trimexautide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















